molecular formula C6H13NO4S B12434771 (2R)-2-Amino-5-methanesulfonylpentanoic acid

(2R)-2-Amino-5-methanesulfonylpentanoic acid

Cat. No.: B12434771
M. Wt: 195.24 g/mol
InChI Key: MBTHQHPAVDBYNR-RXMQYKEDSA-N
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Description

(2R)-2-Amino-5-methanesulfonylpentanoic acid is an organic compound with a specific stereochemistry, indicating the presence of an amino group at the second carbon and a methanesulfonyl group at the fifth carbon of a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-5-methanesulfonylpentanoic acid typically involves the introduction of the amino and methanesulfonyl groups onto a pentanoic acid backbone. One common method involves the use of protecting groups to selectively introduce these functional groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-5-methanesulfonylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino and methanesulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfonic acids, while reduction of the amino group can produce primary amines.

Scientific Research Applications

(2R)-2-Amino-5-methanesulfonylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-2-Amino-5-methanesulfonylpentanoic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the methanesulfonyl group can participate in covalent modifications. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-5-phosphonopentanoic acid: Similar structure but with a phosphono group instead of a methanesulfonyl group.

    (2R)-2-Amino-5-hydroxyhexanoic acid: Contains a hydroxy group instead of a methanesulfonyl group.

Uniqueness

(2R)-2-Amino-5-methanesulfonylpentanoic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H13NO4S

Molecular Weight

195.24 g/mol

IUPAC Name

(2R)-2-amino-5-methylsulfonylpentanoic acid

InChI

InChI=1S/C6H13NO4S/c1-12(10,11)4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

MBTHQHPAVDBYNR-RXMQYKEDSA-N

Isomeric SMILES

CS(=O)(=O)CCC[C@H](C(=O)O)N

Canonical SMILES

CS(=O)(=O)CCCC(C(=O)O)N

Origin of Product

United States

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